(7-nitroquinolin-8-yl) 4-ethoxybenzoate
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Overview
Description
(7-nitroquinolin-8-yl) 4-ethoxybenzoate is a chemical compound that combines a quinoline derivative with an ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) 4-ethoxybenzoate typically involves the esterification of 7-nitroquinoline-8-ol with 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-nitroquinolin-8-yl) 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent can facilitate nucleophilic substitution.
Major Products
Reduction: The major product would be (7-aminoquinolin-8-yl) 4-ethoxybenzoate.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
(7-nitroquinolin-8-yl) 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7-nitroquinolin-8-yl) 4-ethoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
(7-nitroquinolin-8-yl) 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
(7-nitroquinolin-8-yl) 4-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
(7-nitroquinolin-8-yl) 4-ethoxybenzoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The ethoxy group can influence the compound’s solubility and reactivity compared to its methoxy or hydroxy analogs .
Properties
CAS No. |
29007-26-9 |
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Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 4-ethoxybenzoate |
InChI |
InChI=1S/C18H14N2O5/c1-2-24-14-8-5-13(6-9-14)18(21)25-17-15(20(22)23)10-7-12-4-3-11-19-16(12)17/h3-11H,2H2,1H3 |
InChI Key |
DGWMXVXAFLSXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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